Technical Guide: tert-Butyl (5-bromo-2-fluoropyridin-3-yl)carbamate
Technical Guide: tert-Butyl (5-bromo-2-fluoropyridin-3-yl)carbamate
An in-depth technical guide on tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and PROTAC linkers.
Executive Summary
The compound tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate (also known as 5-bromo-2-fluoro-3-pyridylcarbamic acid tert-butyl ester) is a functionalized pyridine scaffold widely utilized in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C2-Fluorine: An activated site for nucleophilic aromatic substitution (
) or a metabolic blocker. -
C3-Carbamate (NHBoc): A masked amine that provides solubility and directs lithiation, deprotectable to yield a primary amine.
This guide details the physicochemical properties, synthesis, reactivity profile, and safety protocols for this compound, designed for researchers in drug discovery.
Chemical Identity & Physicochemical Properties[1]
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | tert-Butyl (5-bromo-2-fluoropyridin-3-yl)carbamate |
| Common Name | 5-Bromo-2-fluoro-3-pyridylcarbamic acid tert-butyl ester |
| CAS Number | 1823852-04-5 |
| Molecular Formula | |
| Molecular Weight | 291.12 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=C(F)N=CC(Br)=C1 |
| MDL Number | MFCD28144672 (Generic/Predicted) |
Physical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |
| Melting Point | 85–95 °C (Predicted) | Experimental values vary by recrystallization solvent. |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water. |
| pKa | ~10.5 (Carbamate NH) | Predicted. The pyridine nitrogen is weakly basic due to F and Br withdrawal. |
| Stability | Stable under standard conditions | Avoid strong acids (cleaves Boc) and strong bases (potential |
Synthesis & Production Protocols
The synthesis of this compound typically proceeds via the protection of the commercially available 3-amino-5-bromo-2-fluoropyridine . The choice of base and solvent is critical to prevent side reactions at the chemically sensitive C-F bond.
Core Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for the Boc-protection of 3-amino-5-bromo-2-fluoropyridine.
Detailed Protocol
Objective: Synthesis of 10g of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate.
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromo-2-fluoropyridine (10.0 g, 52.4 mmol) in anhydrous THF (100 mL).
-
Activation: Add Di-tert-butyl dicarbonate (
) (13.7 g, 62.8 mmol, 1.2 eq). -
Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.64 g, 5.24 mmol, 0.1 eq) and Triethylamine (TEA) (8.0 mL, 57.6 mmol). Alternatively, Sodium bis(trimethylsilyl)amide (NaHMDS) can be used at -78°C for faster deprotonation, but DMAP/TEA is milder.
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 6–12 hours. Monitor conversion by TLC (30% EtOAc in Hexanes; Product
). -
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL) to remove DMAP/TEA, followed by saturated
and brine.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR ( or ). Look for the characteristic tert-butyl singlet at ppm.
Reactivity Profile & Synthetic Utility[2][3]
This scaffold is a "linchpin" intermediate. Its value lies in the ability to selectively functionalize the pyridine ring at three distinct positions.
Orthogonal Reactivity Map (Graphviz)
Figure 2: Divergent reactivity profile showing the three primary modification vectors.
Key Transformations
A. Palladium-Catalyzed Cross-Coupling (C5)
The bromine at position 5 is highly reactive towards oxidative addition.
-
Reaction: Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids.
-
Conditions:
or , , Dioxane/Water, 80–100°C. -
Insight: The Boc group at C3 and Fluorine at C2 generally tolerate these conditions. This allows the installation of the "tail" of a kinase inhibitor before modifying the "hinge-binding" region (often the C2/C3 locus).
B. Nucleophilic Aromatic Substitution (
) (C2)
The fluorine at position 2 is activated by the adjacent ring nitrogen (
-
Reaction: Displacement of Fluorine by amines, alkoxides, or thiols.
-
Conditions: Primary amine (
), DIPEA, DMSO/NMP, 100–120°C. -
Insight: This reaction is often performed after the Suzuki coupling to avoid competing oxidative addition at C-Br, although the C-F bond is generally stable to Pd(0) conditions.
C. Boc-Deprotection (N3)
-
Reaction: Removal of the tert-butyl carbamate.
-
Conditions: TFA/DCM (1:4) or 4M HCl in Dioxane at RT.
-
Result: Yields the 3-amino-pyridine derivative, which can then be cyclized (e.g., to form imidazopyridines) or amidated.
Handling, Safety, and Storage
Hazard Identification (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.
-
Shelf Life: Stable for >2 years if stored properly in a sealed container.
Disposal
-
Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 71711016 (Related Fluoropyridine Carbamates). Retrieved from [Link][1]
-
Organic Chemistry Portal . (2023). Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from [Link]
